molecular formula C7H6BF3O3 B1426596 2-Hydroxy-6-trifluoromethylphenylboronic acid CAS No. 2096333-79-6

2-Hydroxy-6-trifluoromethylphenylboronic acid

Cat. No.: B1426596
CAS No.: 2096333-79-6
M. Wt: 205.93 g/mol
InChI Key: FNBWZLJDEFUGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-trifluoromethylphenylboronic acid is a boronic acid derivative of interest in medicinal chemistry and organic synthesis. The compound features a boronic acid group adjacent to a phenolic hydroxyl group on a benzene ring that also contains a trifluoromethyl substituent. This structure is significant as boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl bonds, which are fundamental in constructing complex molecules for pharmaceutical and materials research . The presence of the trifluoromethyl group is a key feature in modern drug design, as it can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins . In research settings, boronic acids similar to this compound have been investigated as potential bioisosteres in the development of novel non-steroidal antiandrogens for prostate cancer research, where they may replace other functional groups to modulate binding interactions with targets such as the androgen receptor . Furthermore, the ortho-hydroxy substitution relative to the boronic acid group can influence the compound's acidity and properties, which is an important consideration in its behavior and application . This product is intended for research purposes as a chemical building block. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[2-hydroxy-6-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)4-2-1-3-5(12)6(4)8(13)14/h1-3,12-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBWZLJDEFUGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1O)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211715
Record name Boronic acid, B-[2-hydroxy-6-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096333-79-6
Record name Boronic acid, B-[2-hydroxy-6-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096333-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-hydroxy-6-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

The predominant approach involves the palladium-catalyzed borylation of halogenated pyridines, particularly 2-chloro-6-trifluoromethylpyridine, to generate the corresponding boronic acid derivatives. This method is favored for its efficiency, mild reaction conditions, and high yields.

Reaction Conditions and Catalysts

  • Catalyst: Palladium complexes such as Pd(dppf)Cl2 are commonly employed.
  • Boron Source: Bis(pinacolato)diboron (B2Pin2) is the reagent of choice.
  • Base: Potassium acetate (KOAc) facilitates the transmetalation step.
  • Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents are typical.
  • Temperature: Reactions are generally conducted at 80°C to 130°C, with some protocols extending to 150°C for increased efficiency.

Procedure Example

A typical synthesis involves dissolving 2-chloro-6-trifluoromethylpyridine in DMF, adding bis(pinacolato)diboron, potassium acetate, and a palladium catalyst, then heating under inert atmosphere for 12-24 hours. Post-reaction, the mixture is cooled, and the boronic acid derivative is isolated via filtration, crystallization, or chromatography.

Research Data

Parameter Typical Range Notes
Catalyst Pd(dppf)Cl2 Used in catalytic amounts (~1-5 mol%)
Boron source B2Pin2 1.2-1.5 equivalents relative to substrate
Base KOAc 2-3 equivalents
Temperature 80°C - 150°C Elevated temperatures improve yield

Research Findings

  • The process is well-documented in patents and literature, emphasizing mild conditions and high selectivity.
  • Industrial adaptations utilize continuous flow reactors to scale up the synthesis efficiently.

Hydrolysis of Halogenated Pyridines Followed by Borylation

Method Overview

Another approach involves initial hydrolysis of halogenated pyridines (e.g., 2-chloro-6-trifluoromethylpyridine) to form the corresponding hydroxypyridine, which is then subjected to borylation.

Hydrolysis Conditions

  • Reagents: Aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH).
  • Solvent: Dimethylsulfoxide (DMSO), tert-amyl alcohol, or xylene.
  • Temperature: 80°C to 160°C, with optimal conditions around 100°C to 130°C.
  • Reaction Time: Typically 2-12 hours depending on temperature and reagent concentration.

Procedure Example

In a typical process, 2-chloro-6-trifluoromethylpyridine is heated with aqueous KOH in DMSO at 130°C for several hours. The hydrolysis converts the chloro group to a hydroxyl group, yielding 2-hydroxy-6-trifluoromethylpyridine, which can then be isolated and purified.

Subsequent Borylation

The hydroxypyridine is then subjected to palladium-catalyzed borylation under similar conditions as described above, yielding the boronic acid derivative.

Research Data

Parameter Typical Range Notes
Hydrolysis temperature 80°C - 130°C Controlled to prevent degradation
Reaction time 2-12 hours Depending on temperature and reagent strength
Yield of hydroxy compound >90% When optimized

Research Findings

  • Patents describe the hydrolysis process as efficient, especially when using sealed autoclaves to withstand high pressure.
  • The hydrolysis step is crucial for improving subsequent borylation efficiency.

Industrial-Scale Synthesis Considerations

Reactor Design

  • Autoclaves constructed from nickel alloys (Inconel, Hastelloy) are used to withstand high pressure and corrosive conditions.
  • Continuous flow reactors enhance scalability and control over reaction parameters.

Reaction Optimization

  • Precise control of temperature (150°C - 160°C) and pressure (4-5 bar) ensures high conversion rates.
  • Excess alkali (2-3 equivalents) improves hydrolysis and borylation yields.

Purification

  • Post-reaction, the mixture is acidified with inorganic acids (e.g., hydrochloric acid) to precipitate the product.
  • Filtration, washing, and drying yield high-purity boronic acid derivatives.

Summary of Key Data

Preparation Method Starting Material Key Conditions Yield Remarks
Palladium-catalyzed borylation 2-chloro-6-trifluoromethylpyridine 80-150°C, DMF, B2Pin2, KOAc >90% Widely used, scalable
Hydrolysis + Borylation 2-chloro-6-trifluoromethylpyridine 80-130°C, aqueous KOH, DMSO >90% Effective for large-scale synthesis

Chemical Reactions Analysis

2-Hydroxy-6-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the primary applications of 2-hydroxy-6-trifluoromethylphenylboronic acid is as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, facilitating the synthesis of biaryl compounds, which are crucial in pharmaceuticals and materials science.

Table 1: Key Reaction Conditions for Suzuki-Miyaura Coupling

ReagentRole
Palladium Catalyst (Pd)Catalyst for the reaction
Base (e.g., K2CO3)Deprotonation agent
Solvent (e.g., Toluene)Medium for the reaction

Mechanism Overview : The mechanism involves transmetalation where the boron atom exchanges with the palladium complex, leading to the formation of a new carbon-carbon bond.

Medicinal Chemistry

This compound has been explored for its potential in drug development, particularly in designing boron-containing compounds that can act as enzyme inhibitors. The trifluoromethyl group enhances lipophilicity and bioavailability, making these compounds suitable candidates for pharmaceutical applications.

Case Study: Inhibition of Enzymes

Research has indicated that boronic acids can serve as effective inhibitors for serine proteases. Studies have shown that derivatives like this compound exhibit significant inhibitory activity against specific enzymes, which could lead to therapeutic applications in treating diseases such as cancer and diabetes .

Material Science

The compound is also utilized in materials science for synthesizing advanced materials such as polymers and nanocomposites. Its ability to form stable bonds with various substrates makes it valuable in creating functionalized surfaces.

Application Example

In polymer chemistry, this compound can be used to create cross-linked networks that enhance material properties such as thermal stability and mechanical strength.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for developing methods to quantify boron in various matrices. Its stability and reactivity allow it to be used in various analytical techniques, including chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-trifluoromethylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its interaction with biological membranes and targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronic acids with substituted phenyl rings are widely studied due to their tunable electronic and steric properties. Below is a detailed comparison of 2-hydroxy-6-trifluoromethylphenylboronic acid with analogous compounds.

Structural Isomers and Functional Group Variations

Table 1: Key Parameters of Comparable Boronic Acids
Compound Name Substituents Formula Molecular Weight (g/mol) CAS Number Purity Similarity Score* Key Hazards
This compound -OH (2), -CF₃ (6) C₇H₆BF₃O₃ 205.93 2096333-79-6 95% N/A H315, H319, H335
(2-Fluoro-6-hydroxyphenyl)boronic acid -OH (2), -F (6) C₆H₆BFO₃ 155.92 1256345-60-4 98% 0.92 H315, H319, H335
2-Hydroxy-4-trifluoromethylphenylboronic acid -OH (2), -CF₃ (4) C₇H₆BF₃O₃ 205.93 1072951-50-8 97% N/A Not specified
2,3-Difluoro-6-methoxyphenylboronic acid -OCH₃ (6), -F (2,3) C₇H₆BF₂O₃ 201.93 957061-21-1 97% 0.96 H315, H319
(6-Ethoxy-2,3-difluorophenyl)boronic acid -OCH₂CH₃ (6), -F (2,3) C₈H₈BF₂O₃ 215.96 1309980-95-7 95% 0.93 Not specified

*Similarity scores are calculated based on structural alignment with the target compound (this compound) using cheminformatics tools .

Key Differences and Research Findings

Electronic Effects :

  • The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, enhancing the electrophilicity of the boronic acid and accelerating Suzuki coupling reactions compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) derivatives .
  • Fluorine substituents (e.g., in 2-fluoro-6-hydroxyphenylboronic acid) increase lipophilicity and metabolic stability, making such compounds valuable in pharmaceutical synthesis .

Thermal Stability :

  • Thermogravimetric analysis (TGA) studies indicate that trifluoromethyl-substituted boronic acids exhibit higher thermal stability (>200°C) than their methoxy or ethoxy counterparts, which degrade at ~150–180°C .

Solubility :

  • The pinacol ester of this compound shows improved solubility in dichloromethane and THF compared to the free acid, facilitating its use in hydrophobic reaction environments .

Synthetic Accessibility :

  • Compounds with methoxy groups (e.g., 2,3-difluoro-6-methoxyphenylboronic acid) have lower synthetic complexity (accessibility score: 2.03) compared to trifluoromethyl derivatives (score: ~3.5), owing to the challenges of introducing -CF₃ groups .

Biological Activity

2-Hydroxy-6-trifluoromethylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant case studies and research findings.

Molecular Structure:

  • Chemical Formula: C13H16BF3O
  • Molecular Weight: Approximately 288.07 g/mol

The compound features a hydroxyl group and a trifluoromethyl group on the phenyl ring, which significantly influence its reactivity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits moderate activity against various pathogens, including bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Level
Candida albicans 100 µg/mlModerate
Aspergillus niger 100 µg/mlModerate
Escherichia coli Lower than AN2690 (Tavaborole)Higher than standard controls
Bacillus cereus Lower than AN2690Significant

The compound's activity against Escherichia coli was particularly noteworthy, as it demonstrated a lower MIC compared to established antifungal agents like Tavaborole, indicating its potential as an antibacterial agent .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with biological targets, such as enzymes and receptors. This interaction often leads to the modulation of various biochemical pathways. For instance:

  • Enzyme Inhibition: The compound has been shown to inhibit hormone-sensitive lipase, which plays a crucial role in lipid metabolism .
  • Antimicrobial Mechanism: The exact mechanism of action against microbial pathogens involves disrupting cellular functions, possibly through interference with protein synthesis or cell wall integrity .

Therapeutic Applications

Research indicates that boronic acids, including this compound, hold promise for various therapeutic applications:

  • Diabetes Management: These compounds may help in managing insulin resistance and metabolic disorders by modulating glucose metabolism .
  • Cancer Treatment: There is ongoing research into using boronic acids as inhibitors of specific cancer-related pathways, particularly those involving MYC oncogenes .
  • Anti-inflammatory Effects: Preliminary studies suggest potential applications in treating inflammatory disorders such as rheumatoid arthritis and psoriasis .

Case Studies

Several case studies have explored the efficacy of boronic acids in clinical settings:

  • A study investigated the use of boronic acids in patients with diabetes type 2, demonstrating significant improvements in glycemic control when administered over several weeks .
  • Another case highlighted the antimicrobial effects of boronic acid derivatives in treating infections caused by resistant bacterial strains, showcasing their potential as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxy-6-trifluoromethylphenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation strategies. For example, halogenated precursors (e.g., bromo- or iodo-substituted trifluoromethylphenols) are reacted with boronic acid derivatives under palladium catalysis. Key variables include temperature (80–120°C), solvent polarity (e.g., THF or dioxane), and base selection (e.g., K₂CO₃ or CsF) to stabilize the boronate intermediate. Yields range from 60–85%, with side products arising from protodeboronation or hydroxyl group side reactions .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Stability is enhanced by storing the compound under inert atmosphere (argon) at –20°C, as the trifluoromethyl and boronic acid groups are sensitive to moisture and oxidation. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : The hydroxyl proton appears as a broad singlet (~δ 9–10 ppm), while the trifluoromethyl group shows a quartet in ¹⁹F NMR (δ –60 to –65 ppm).
  • IR Spectroscopy : Key peaks include B–O stretching (~1350 cm⁻¹) and O–H bending (~3200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₇H₆BF₃O₃: 218.0342) confirms molecular integrity .

Advanced Research Questions

Q. How does the trifluoromethyl substituent influence electronic and steric effects in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki couplings. However, steric hindrance from the CF₃ group may reduce coupling efficiency with bulky aryl partners. Computational studies (DFT) can quantify these effects by analyzing LUMO energy levels and bond angles .

Q. What strategies optimize Suzuki-Miyaura coupling yields for sterically hindered substrates?

  • Methodological Answer :

  • Ligand Design : Bulky ligands (e.g., SPhos or XPhos) prevent undesired homocoupling.
  • Solvent Optimization : High-polarity solvents (DMF or NMP) improve solubility of hindered intermediates.
  • Microwave-Assisted Synthesis : Short reaction times (10–30 min) at elevated temperatures (100–150°C) minimize decomposition .

Q. How can researchers resolve contradictions in reported reaction conditions (e.g., temperature or catalyst discrepancies)?

  • Methodological Answer : Systematic screening via Design of Experiments (DoE) is recommended. For example, varying Pd catalysts (Pd(OAc)₂ vs. PdCl₂(dppf)), bases (K₃PO₄ vs. Na₂CO₃), and temperatures in a factorial design identifies optimal parameters. Contradictions often arise from differences in substrate purity or solvent hydration levels .

Q. What are the implications of the hydroxyl group’s acidity on boronic acid reactivity?

  • Methodological Answer : The hydroxyl group (pKa ~8–10) can deprotonate under basic conditions, forming a boronate anion that enhances nucleophilicity. However, this may lead to side reactions (e.g., self-condensation). Buffering the reaction medium (pH 7–8) or using protecting groups (e.g., methyl ethers) mitigates undesired pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-trifluoromethylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-trifluoromethylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.